molecular formula C5H6BrClN2 B1345303 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 915707-66-3

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No. B1345303
M. Wt: 209.47 g/mol
InChI Key: WHHNKVUVLZLAAM-UHFFFAOYSA-N
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Description

“4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The bromo, chloromethyl, and methyl groups are substituents on the pyrazole ring .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls. The bromo and chloromethyl groups could potentially be introduced through halogenation reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring with bromo, chloromethyl, and methyl substituents. The exact structure would depend on the positions of these substituents on the ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The bromo and chloromethyl groups could be reactive sites for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromo, chloromethyl, and methyl groups) would influence its properties .

Scientific Research Applications

Tautomerism and Structural Studies

4-Bromo substituted 1H-pyrazoles, including derivatives like 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole, have been a subject of study due to their interesting tautomeric behavior in both solid states and solutions. For instance, research conducted on a range of 4-bromo-1H-pyrazoles indicated a predominant presence of the 3-bromo tautomer in solid states and solutions. This was supported by multinuclear magnetic resonance spectroscopy, X-ray crystallography, and DFT calculations, highlighting the significance of tautomerism in these compounds (Trofimenko et al., 2007).

Synthesis and Intermediary Functions

A novel compound, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, closely related to 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole, was synthesized through a rational and concise two-step process. This compound serves as an intermediary for synthesizing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, potentially harboring pharmacological properties, indicating the role of such compounds in drug synthesis and discovery (Ogurtsov & Rakitin, 2021).

Catalysis and Nanoparticle Formation

Compounds related to 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole have been explored for their role in forming complexes with palladium, acting as pre-catalysts for Suzuki-Miyaura coupling reactions. The formation of palladium-sulfide and palladium-selenide nanoparticles, derived from these complexes, highlights their potential application in catalysis and nanotechnology (Sharma et al., 2013).

Antimicrobial Activities

Structurally similar compounds, such as 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones and their derivatives, have demonstrated significant antibacterial and antifungal activities. This points towards the potential application of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole and its derivatives in developing new antimicrobial agents (Pundeer et al., 2013).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties. Generally, brominated and chlorinated organic compounds should be handled with care due to their potential reactivity .

Future Directions

The study of pyrazole derivatives is an active area of research due to their wide range of biological activities. Future research could explore the synthesis, properties, and potential applications of this specific compound .

properties

IUPAC Name

4-bromo-3-(chloromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c1-9-3-4(6)5(2-7)8-9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNKVUVLZLAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640419
Record name 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole

CAS RN

915707-66-3
Record name 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
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